Dimethyl 5-(hydroxymethyl)isophthalate
Overview
Description
Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for Dimethyl 5-(hydroxymethyl)isophthalate is1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 5-(hydroxymethyl)isophthalate are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .Physical And Chemical Properties Analysis
Dimethyl 5-(hydroxymethyl)isophthalate is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Application 1: Synthesis of Derivatives of Isophthalic Acid
- Summary of the Application: Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid .
- Methods of Application: The method involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction. The reactants are Dimethyl 5-hydroxyisophthalate and allyl glycidyl ether .
- Results or Outcomes: The result of this reaction is the formation of 5-substituted derivatives of isophthalic acid .
Application 2: Preparation of Sterically Crowded Polyether Dendrons
- Summary of the Application: A novel building block derived from dimethyl 5-hydroxyisophthalate was used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions .
- Methods of Application: The method involves the use of a novel building block derived from dimethyl 5-hydroxyisophthalate. This building block is used in O-allylation/Claisen rearrangement reactions to prepare sterically crowded polyether dendrons .
- Results or Outcomes: The result of this process is the formation of sterically crowded polyether dendrons .
Application 3: Synthesis of Radiographic Contrast Agent
- Summary of the Application: Dimethyl 5-Hydroxyisophthalate is used as a synthetic intermediate in the synthesis of N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a compound related to Ioversol which is a nonionic, low osmolality, radiographic contrast agent .
- Methods of Application: The method involves the use of Dimethyl 5-Hydroxyisophthalate as a synthetic intermediate in the synthesis of the contrast agent .
- Results or Outcomes: The result of this synthesis is a compound related to Ioversol, which is a nonionic, low osmolality, radiographic contrast agent .
Application 4: Preparation of Bis (phebox) Derivative of the Cyclophosphazene
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the preparation of bis (phebox) derivative of the cyclophosphazene .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the bis (phebox) derivative of the cyclophosphazene .
- Results or Outcomes: The result of this synthesis is the formation of the bis (phebox) derivative of the cyclophosphazene .
Application 5: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
- Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
Application 6: Synthesis of Fullerene Derivative Bearing a Triethylene Glycol-Type Polar Head Group
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of a fullerene derivative bearing a triethylene glycol-type polar head group .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the fullerene derivative .
- Results or Outcomes: The result of this synthesis is the formation of a fullerene derivative bearing a triethylene glycol-type polar head group .
Application 7: Influence of Third Component in Copolymerization
- Summary of the Application: The influence of a third component, i.e., a series of 1,ω-alkanediols on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) has been studied .
- Methods of Application: The method involves studying the influence of a third component, a series of 1,ω-alkanediols, on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) .
- Results or Outcomes: The study provides insights into the influence of a third component on the copolymerization reaction .
Application 8: Lipase-Catalyzed Condensation Polymerization
- Summary of the Application: Lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol is reported .
- Methods of Application: The method involves the use of lipase to catalyze the condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol .
- Results or Outcomes: The result of this process is the formation of a polymer .
Application 9: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
- Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
Safety And Hazards
Future Directions
While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.
properties
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(hydroxymethyl)isophthalate | |
CAS RN |
109862-53-5 | |
Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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